molecular formula C16H22N4O3 B6926749 N-(5-morpholin-4-ylpyridin-2-yl)-7-oxoazepane-2-carboxamide

N-(5-morpholin-4-ylpyridin-2-yl)-7-oxoazepane-2-carboxamide

Cat. No.: B6926749
M. Wt: 318.37 g/mol
InChI Key: VLCZAHNIFVZZFZ-UHFFFAOYSA-N
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Description

N-(5-morpholin-4-ylpyridin-2-yl)-7-oxoazepane-2-carboxamide is a complex organic compound that features a morpholine ring, a pyridine ring, and an azepane ring

Properties

IUPAC Name

N-(5-morpholin-4-ylpyridin-2-yl)-7-oxoazepane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c21-15-4-2-1-3-13(18-15)16(22)19-14-6-5-12(11-17-14)20-7-9-23-10-8-20/h5-6,11,13H,1-4,7-10H2,(H,18,21)(H,17,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCZAHNIFVZZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)NC(C1)C(=O)NC2=NC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-morpholin-4-ylpyridin-2-yl)-7-oxoazepane-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the morpholine and pyridine rings followed by their integration into the azepane structure. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-(5-morpholin-4-ylpyridin-2-yl)-7-oxoazepane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

N-(5-morpholin-4-ylpyridin-2-yl)-7-oxoazepane-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-morpholin-4-ylpyridin-2-yl)-7-oxoazepane-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholine and pyridine derivatives, such as:

Uniqueness

N-(5-morpholin-4-ylpyridin-2-yl)-7-oxoazepane-2-carboxamide is unique due to its combination of three distinct ring structures, which confer specific chemical and biological properties. This structural complexity allows for diverse applications and interactions that may not be possible with simpler compounds .

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